molecular formula C16H24N4O3 B2659294 N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1040656-11-8

N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2659294
CAS RN: 1040656-11-8
M. Wt: 320.393
InChI Key: HXOOFAJYMIYSFP-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are compounds containing a pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .

Scientific Research Applications

  • Synthesis of Functionalized Amino Acid Derivatives : This compound has been utilized in the synthesis of a new series of functionalized amino acid derivatives, which have shown potential as anticancer agents. For example, certain derivatives have exhibited significant cytotoxicity against human cancer cell lines, indicating their potential use in designing new anti-cancer agents (Kumar et al., 2009).

  • Development of Aromatic Polyamides : The compound has been involved in the synthesis of aromatic polyamides. These polyamides, characterized by high thermal stability and solubility in organic solvents, are used for creating materials with specific mechanical and thermal properties (Yang, Hsiao, & Yang, 1999).

  • Chemical Reactions and Derivatives : Studies have explored the reactions of magnesiated bases on substituted pyridines, including N-(tert-Butyl)pyridine-2-carboxamide derivatives. These studies contribute to understanding the chemical behavior of such compounds in organic synthesis (Bonnet et al., 2001).

  • Synthesis of Novel Compounds for Pharmaceutical Applications : Research has been conducted on synthesizing novel compounds for potential use in pharmaceuticals, including as anticancer and anti-inflammatory agents. These syntheses often involve the creation of new chemical structures, demonstrating the versatility of N-(tert-butyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as a building block (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Material Science Applications : This compound has been used in the development of materials with specific properties, such as low dielectric constants and high organosolubility, which are important in various technological applications (Chern & Tsai, 2008).

Future Directions

The development and study of pyrimidine derivatives is a rapidly growing area of organic synthesis due to their wide range of biological activity . Future research could focus on exploring the biological activity of this compound and its potential applications in medicine.

properties

IUPAC Name

N-tert-butyl-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-7-8-20-11(12(21)17-16(2,3)4)9-10-13(20)18(5)15(23)19(6)14(10)22/h9H,7-8H2,1-6H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOOFAJYMIYSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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